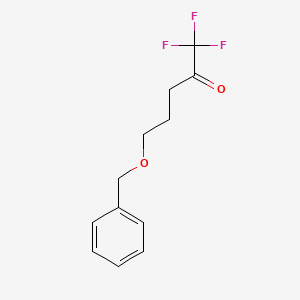
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- is an organic compound with the molecular formula C12H13F3O2 It is a derivative of pentanone, where the hydrogen atoms at the first carbon are replaced by trifluoromethyl groups, and the fifth carbon is substituted with a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- typically involves the reaction of 1-chloro-4-methoxybutane with magnesium chips to form 4-methoxybutyl magnesium chloride. This intermediate then reacts with 4-trifluoromethylbenzonitrile to produce the desired compound. The reaction conditions include refluxing in tetrahydrofuran (THF) and subsequent acidification and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The trifluoromethyl and phenylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylmethoxy group can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar in structure but contains a hydroxyl group instead of a ketone.
1,1,1-Trifluoro-2,4-pentanedione: Contains two carbonyl groups and is used in different chemical applications.
1,1,1-Trifluoro-2-butanone: A simpler structure with fewer functional groups.
Uniqueness
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- is unique due to the combination of its trifluoromethyl and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
129781-11-9 |
|---|---|
Molecular Formula |
C12H13F3O2 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1,1,1-trifluoro-5-phenylmethoxypentan-2-one |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)11(16)7-4-8-17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI Key |
PKYLRTIGQJNNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)




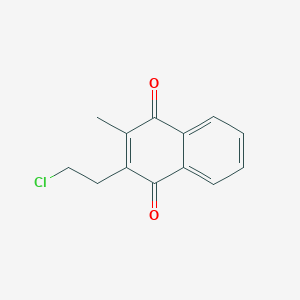
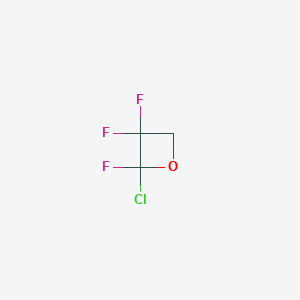

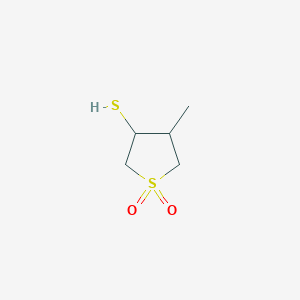
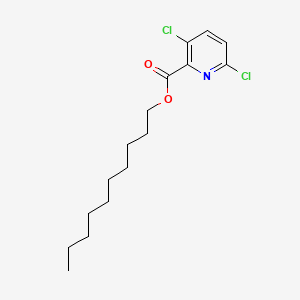
![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
